molecular formula C11H12O B159067 2-Methyl-4-phenylbut-3-yn-2-ol CAS No. 1719-19-3

2-Methyl-4-phenylbut-3-yn-2-ol

Cat. No.: B159067
CAS No.: 1719-19-3
M. Wt: 160.21 g/mol
InChI Key: FUPXYICBZMASCM-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylbut-3-yn-2-ol is an organic compound with the molecular formula C11H12O. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a phenyl group and a hydroxyl group attached to a butynyl chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenylbut-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone. This reaction can be promoted using either a base, such as potassium t-butoxide, or Lewis acid catalysts . The reaction typically involves mixing anhydrous acetone, ethynylbenzene, and potassium t-butoxide, followed by stirring at room temperature for a specified period .

Industrial Production Methods: On an industrial scale, this compound is produced as a precursor to terpenes and terpenoids . The production process involves similar reaction conditions as the laboratory synthesis but is scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylbut-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-Methyl-4-phenylbut-3-yn-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-phenylbut-3-yn-2-ol is unique due to the presence of both a phenyl group and a hydroxyl group attached to a butynyl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-methyl-4-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPXYICBZMASCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302174
Record name 2-methyl-4-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-19-3
Record name 1719-19-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-4-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-2-methyl-3-butyn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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